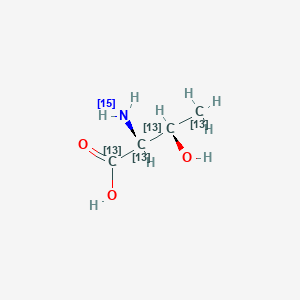

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid

Description

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid is a stereospecific, isotopically labeled amino acid derivative. Its structure features:

- 15N isotopic labeling at the azanyl (amino) group.

- 13C4 labeling across all four carbons of the butanoic acid backbone.

- A hydroxyl group at the 3S position and an amino group at the 2R position, conferring chiral specificity.

This compound is primarily utilized in analytical biochemistry and metabolic studies, where its isotopic labels enable precise tracking via mass spectrometry (MS) or nuclear magnetic resonance (NMR). Its stereochemistry mimics natural amino acids, making it valuable for probing enzyme-substrate interactions or isotopic dilution assays .

Properties

Molecular Formula |

C4H9NO3 |

|---|---|

Molecular Weight |

124.084 g/mol |

IUPAC Name |

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

InChI Key |

AYFVYJQAPQTCCC-CZMGFAMSSA-N |

Isomeric SMILES |

[13CH3][13C@@H]([13C@H]([13C](=O)O)[15NH2])O |

Canonical SMILES |

CC(C(C(=O)O)N)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves several steps, including the incorporation of isotopic labels. The synthetic route typically starts with the preparation of the isotopically labeled precursors. For instance, nitrogen-15 labeled ammonia and carbon-13 labeled glucose can be used as starting materials. The reaction conditions often involve controlled temperatures and pH levels to ensure the correct incorporation of the isotopes. Industrial production methods may involve large-scale fermentation processes using genetically modified microorganisms that can incorporate the isotopic labels into the desired compound.

Chemical Reactions Analysis

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Metabolic Studies

The isotopic labeling of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid makes it an excellent candidate for tracing metabolic pathways in living organisms. Researchers utilize this compound to:

- Investigate amino acid metabolism.

- Study nitrogen incorporation into biomolecules.

- Analyze the effects of dietary changes on metabolic processes.

Pharmaceutical Development

This compound is significant in drug design and development due to its structural similarity to naturally occurring amino acids. Its applications include:

- Serving as a building block for synthesizing novel pharmaceuticals.

- Testing drug efficacy and metabolic stability using isotopically labeled compounds.

- Evaluating pharmacokinetics and pharmacodynamics through tracer studies.

Protein Synthesis Research

In protein synthesis studies, the compound can be used to:

- Label proteins for tracking during synthesis and degradation.

- Investigate the incorporation rates of labeled amino acids into proteins.

- Study the dynamics of protein folding and misfolding in various conditions.

Case Studies

Mechanism of Action

The mechanism of action of (2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid involves its interaction with specific molecular targets and pathways. The isotopic labels allow for precise tracking of the compound within biological systems, providing insights into its metabolic fate and interactions. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Isotopically Labeled Analogs

The compound shares functional and isotopic similarities with other 13C- and 15N-labeled molecules, though structural differences dictate distinct applications.

Table 1: Isotopic and Structural Comparison

Key Findings :

- Unlike perfluorinated analogs (e.g., M4PFBA), the target compound lacks fluorine substituents, reducing environmental persistence but enhancing biocompatibility for metabolic research .

- Its dual 15N/13C labeling allows simultaneous tracking of nitrogen and carbon fluxes, a feature absent in purely 13C-labeled standards like M3PFBS or M4PFHpA .

Structural Analogs in Pharmaceutical Contexts

Structurally related amino acid derivatives, such as aztreonam-related impurities, highlight functional group-driven differences in bioactivity.

Table 2: Functional Group and Bioactivity Comparison

Key Findings :

Biological Activity

(2R,3S)-2-(15N)azanyl-3-hydroxy(1,2,3,4-13C4)butanoic acid is a compound of interest due to its unique isotopic labeling and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₄H₈N₃O₃

- Molecular Weight : 120.12 g/mol

- CAS Number : 202468-39-1

- Isotopes : Contains stable isotopes and , which are useful for metabolic studies.

The compound's biological activity can be attributed to its structural characteristics, particularly the presence of the amino group and hydroxyl group. These functional groups play critical roles in:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Antioxidant Activity

- Studies have shown that the compound can scavenge free radicals, reducing oxidative stress in cells.

- Case Study : In vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls.

-

Neuroprotective Effects

- The compound has been investigated for its neuroprotective properties against neurodegenerative diseases.

- Case Study : Animal models of Alzheimer's disease showed improved cognitive function when administered the compound.

-

Anti-inflammatory Properties

- It has been observed to inhibit pro-inflammatory cytokines in various models.

- Research Finding : A study indicated a decrease in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduced ROS levels | |

| Neuroprotective | Improved cognitive function | |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 levels |

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₃O₃ |

| Molecular Weight | 120.12 g/mol |

| CAS Number | 202468-39-1 |

| Isotopes | , |

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Findings suggest:

- The compound is well absorbed when administered orally.

- Metabolic pathways involving this compound have been mapped using isotopic labeling techniques.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.